(2-Pentyl-1,3-dithiolan-2-yl)acetaldehyde
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Overview
Description
(2-Pentyl-1,3-dithiolan-2-yl)acetaldehyde is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a pentyl group and an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentyl-1,3-dithiolan-2-yl)acetaldehyde typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate and tungstophosphoric acid . The reaction is usually carried out at room temperature or under reflux conditions, depending on the specific catalyst and reactants used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
(2-Pentyl-1,3-dithiolan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., RLi) . The conditions for these reactions vary but often involve standard laboratory techniques such as refluxing or the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
(2-Pentyl-1,3-dithiolan-2-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which (2-Pentyl-1,3-dithiolan-2-yl)acetaldehyde exerts its effects involves the formation of stable intermediates through nucleophilic addition reactions . The compound can act as a protecting group for aldehydes and ketones, preventing unwanted side reactions during complex synthetic procedures . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable thioacetal derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring.
Oxathiolanes: Contain an oxygen atom in place of one of the sulfur atoms.
Thioacetals: Formed by the reaction of carbonyl compounds with thiols.
Uniqueness
(2-Pentyl-1,3-dithiolan-2-yl)acetaldehyde is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable thioacetal derivatives makes it particularly valuable in synthetic organic chemistry .
Properties
CAS No. |
84863-25-2 |
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Molecular Formula |
C10H18OS2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
2-(2-pentyl-1,3-dithiolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C10H18OS2/c1-2-3-4-5-10(6-7-11)12-8-9-13-10/h7H,2-6,8-9H2,1H3 |
InChI Key |
BPZMKGXONBXTCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(SCCS1)CC=O |
Origin of Product |
United States |
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